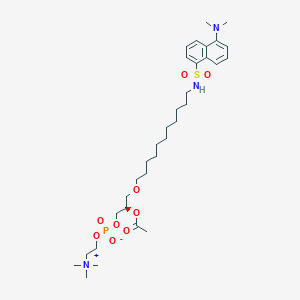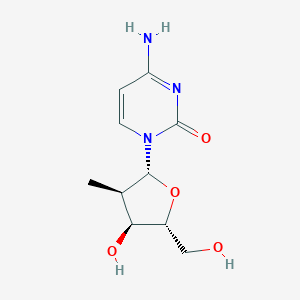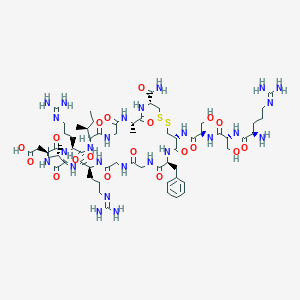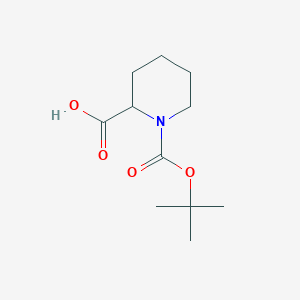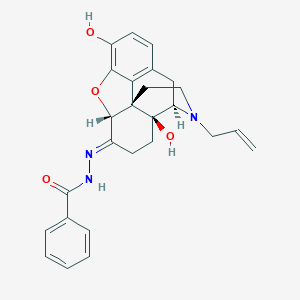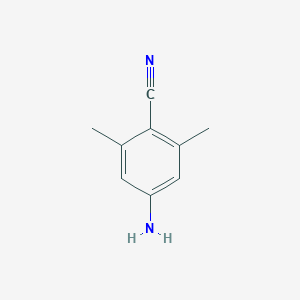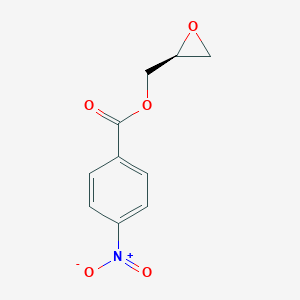![molecular formula C9H12O4 B039006 (1R,2R,4R,5R,6R)-5-Prop-2-enoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane CAS No. 123823-20-1](/img/structure/B39006.png)
(1R,2R,4R,5R,6R)-5-Prop-2-enoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R,4R,5R,6R)-5-Prop-2-enoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane, also known as PTNT, is a cyclic ether that has been the subject of scientific research due to its unique structure and potential applications.
Mecanismo De Acción
The mechanism of action of (1R,2R,4R,5R,6R)-5-Prop-2-enoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane is not well understood, but it is believed to involve the selective binding of guest molecules within its molecular cage. This binding may alter the reactivity or properties of the guest molecule, leading to potential applications in catalysis or drug delivery.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of (1R,2R,4R,5R,6R)-5-Prop-2-enoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane. However, it has been shown to be non-toxic in animal studies, indicating potential for use in biomedical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The unique structure of (1R,2R,4R,5R,6R)-5-Prop-2-enoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane allows for selective binding of guest molecules, making it a promising tool for use in lab experiments. However, its synthesis method is complex and may limit its widespread use.
Direcciones Futuras
Future research directions for (1R,2R,4R,5R,6R)-5-Prop-2-enoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane could include further exploration of its potential applications in drug delivery and catalysis, as well as development of more efficient synthesis methods. Additionally, research could focus on the use of (1R,2R,4R,5R,6R)-5-Prop-2-enoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane as a chiral auxiliary in organic synthesis.
Métodos De Síntesis
(1R,2R,4R,5R,6R)-5-Prop-2-enoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane can be synthesized through a multi-step process involving the reaction of glyoxal with propargyl alcohol, followed by cyclization and reduction. The resulting product is a white crystalline solid that is soluble in most organic solvents.
Aplicaciones Científicas De Investigación
(1R,2R,4R,5R,6R)-5-Prop-2-enoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane has been studied for its potential use as a molecular cage for encapsulating guest molecules, such as drugs or catalysts. Its unique structure allows for the selective binding of certain molecules, which could have applications in drug delivery or catalysis. Additionally, (1R,2R,4R,5R,6R)-5-Prop-2-enoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane has been studied for its potential use as a chiral auxiliary in organic synthesis.
Propiedades
Número CAS |
123823-20-1 |
|---|---|
Nombre del producto |
(1R,2R,4R,5R,6R)-5-Prop-2-enoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane |
Fórmula molecular |
C9H12O4 |
Peso molecular |
184.19 g/mol |
Nombre IUPAC |
(1R,2R,4R,5R,6R)-5-prop-2-enoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane |
InChI |
InChI=1S/C9H12O4/c1-2-3-10-6-5-4-11-9(12-5)8-7(6)13-8/h2,5-9H,1,3-4H2/t5-,6-,7-,8-,9-/m1/s1 |
Clave InChI |
NZIGRCSYHIMWRB-JGKVKWKGSA-N |
SMILES isomérico |
C=CCO[C@@H]1[C@H]2CO[C@H](O2)[C@H]3[C@@H]1O3 |
SMILES |
C=CCOC1C2COC(O2)C3C1O3 |
SMILES canónico |
C=CCOC1C2COC(O2)C3C1O3 |
Sinónimos |
beta-D-Allopyranose, 1,6:2,3-dianhydro-4-O-2-propenyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



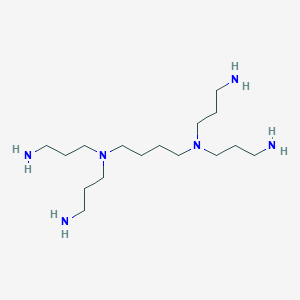
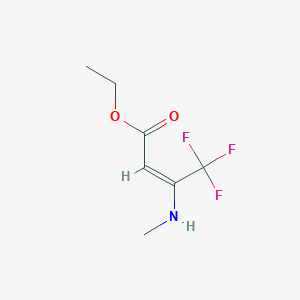
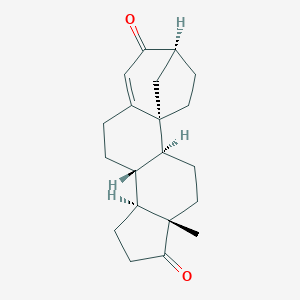
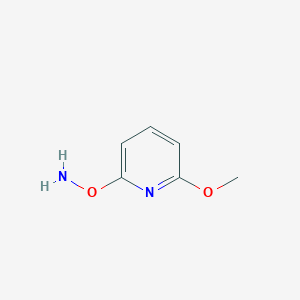
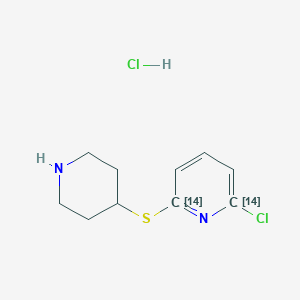
![2,3-Dihydro-N-[(1beta,5beta)-9-methyl-9-azabicyclo[3.3.1]nonan-3beta-yl]-2-oxo-1H-benzimidazole-1-carboxamide](/img/structure/B38929.png)
